Regorafenib

Übersicht

Beschreibung

Regorafenib ist ein oraler Multikinase-Inhibitor, der von Bayer entwickelt wurde. Es zielt auf angiogene, stromale und onkogene Rezeptortyrosinkinasen ab. Es wird hauptsächlich zur Behandlung von metastasiertem kolorektalem Karzinom, fortgeschrittenen gastrointestinalen Stromatumoren und hepatozellulärem Karzinom eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Schlüsselintermediate beteiligt sind. Ein effizientes Protokoll beinhaltet die Herstellung des Zwischenprodukts 4-(4-Amino-3-fluorphenoxy)-N-methylpikolinamid durch O-Alkylierung, Nitrierung und Reduktionsreaktionen . Dieser Prozess vermeidet die Verwendung von Säulenchromatographie, reduziert die Reaktionsanforderungen und ist kostensparend, was zu einer höheren Ausbeute und Reinheit führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung optimierter Synthesestrategien hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung von flüssigkeitsgestützter Mahlung und Aufschlämmungsmethoden zur Synthese von Cokristallen von this compound mit verschiedenen Dicarbonsäuren, wodurch seine Löslichkeit und Stabilität verbessert wird .

Wissenschaftliche Forschungsanwendungen

Regorafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in cancer research and treatment due to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis . Clinical trials have demonstrated its efficacy in improving progression-free survival and overall survival in patients with metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma .

Wirkmechanismus

Target of Action

Regorafenib is a multi-kinase inhibitor that targets various proteins involved in normal cellular functions and pathological processes . The primary targets of this compound include angiogenic receptors (VEGFR1-3, TIE2), stromal receptors (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, RAF) .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which disrupts the signaling pathways they are involved in . This inhibition affects normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it inhibits the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation . It also impacts the pentose phosphate pathway (PPP), which plays a crucial role in cellular metabolism and the generation of NADPH, a critical molecule for maintaining the cellular redox balance .

Pharmacokinetics

The standard dose of this compound is 160 mg taken orally once daily . The mean relative bioavailability of orally taken this compound is 69% . This compound undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-h dosing interval .

Result of Action

This compound’s action results in significant molecular and cellular effects. It reduces tumor growth, progression, and metastasis by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor . It also induces the expression of damage-associated molecular patterns, such as HMGB1 and CRT, and the release of ATP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tumor microenvironment (TME) plays a crucial role in this compound’s action. This compound can modify the TME from multiple aspects, which is different from other tyrosine kinase inhibitors .

Biochemische Analyse

Biochemical Properties

Regorafenib interacts with a variety of enzymes, proteins, and other biomolecules. In biochemical in vitro or cell-based assays, this compound or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR 1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl at concentrations that can be achieved clinically .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Regorafenib is synthesized through a series of chemical reactions involving key intermediates. One efficient protocol involves the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide through O-alkylation, nitration, and reduction reactions . This process avoids the use of column chromatography, reduces reaction requirements, and is cost-saving, resulting in increased yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using optimized synthetic strategies to ensure high yield and purity. The process involves the use of liquid-assisted grinding and slurry methods to synthesize cocrystals of this compound with various dicarboxylic acids, improving its solubility and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Regorafenib durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Synthese und Modifikation.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Methylisobutyrylacetat, Dimethylaminopyridin und Dimethylformamid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen die Schlüsselintermediate und die endgültige this compound-Verbindung. Die Bildung von Cokristallen mit Dicarbonsäuren führt auch zu einer verbesserten Löslichkeit und Stabilität des Arzneimittels .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird aufgrund seiner Fähigkeit, mehrere Kinasen zu hemmen, die am Tumorwachstum und der Angiogenese beteiligt sind, ausgiebig in der Krebsforschung und -behandlung eingesetzt . Klinische Studien haben seine Wirksamkeit bei der Verbesserung des progressionsfreien Überlebens und des Gesamtüberlebens bei Patienten mit metastasiertem kolorektalem Karzinom, gastrointestinalen Stromatumoren und hepatozellulärem Karzinom gezeigt .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es mehrere membrangebundene und intrazelluläre Kinasen hemmt, die an normalen Zellfunktionen und pathologischen Prozessen wie Onkogenese, Tumorangiogenese und Aufrechterhaltung des Mikromilieus des Tumors beteiligt sind . Es zielt auf Kinasen wie RET, VEGFR1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAF V600E, SAPK2, PTK5 und Abl . Diese Hemmung stört das Tumorwachstum, die Progression und die Metastasierung .

Vergleich Mit ähnlichen Verbindungen

Regorafenib ähnelt anderen Multikinase-Inhibitoren wie Sorafenib, Nivolumab und Oxaliplatin. This compound ist einzigartig aufgrund seiner breiteren antiangiogenen Eigenschaften und vielversprechenderer antineoplastischer Aktivitäten . Sorafenib ist beispielsweise strukturell mit this compound verwandt, unterscheidet sich jedoch durch die Addition eines Fluoratoms, was zu unterschiedlichen biochemischen Profilen führt .

Liste ähnlicher Verbindungen:- Sorafenib

- Nivolumab

- Oxaliplatin

Die einzigartigen Eigenschaften von this compound und sein breites Spektrum an Kinasehemmung machen es zu einer wertvollen Verbindung in der Krebsbehandlung und -forschung.

Eigenschaften

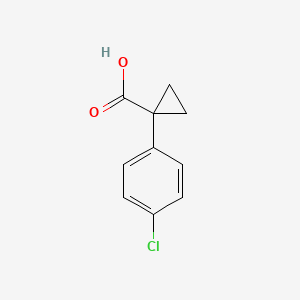

IUPAC Name |

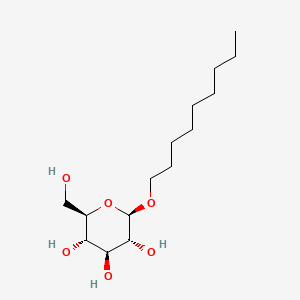

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKPVJBJVTLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226441 | |

| Record name | Regorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Regorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma. | |

| Record name | Regorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

755037-03-7, 1019206-88-2 | |

| Record name | Regorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Regorafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Regorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Regorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Regorafenib hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REGORAFENIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)